molecular formula C14H16O2 B15160643 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid CAS No. 785814-42-8

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid

Cat. No.: B15160643
CAS No.: 785814-42-8
M. Wt: 216.27 g/mol
InChI Key: RFWMTWOLHLFCAW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentene ring with a carboxylic acid functional group and a 4-methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent in the presence of a catalyst. For example, the reaction of cyclopentene with carbon dioxide in the presence of a palladium catalyst can yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

785814-42-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]cyclopentene-1-carboxylic acid

InChI

InChI=1S/C14H16O2/c1-10-5-7-11(8-6-10)9-12-3-2-4-13(12)14(15)16/h5-8H,2-4,9H2,1H3,(H,15,16)

InChI Key

RFWMTWOLHLFCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(CCC2)C(=O)O

Origin of Product

United States

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